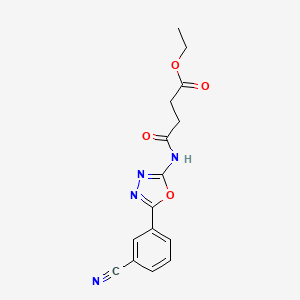

4-((5-(3-氰基苯基)-1,3,4-恶二唑-2-基)氨基)-4-氧代丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The compound ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate appears to be related to a class of compounds that can be synthesized through various reactions involving ethyl 4-aryl-2,4-dioxobutanoates. For instance, ethyl 4-aryl-2,4-dioxobutanoates can react with diaminomaleonitrile to form derivatives such as ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate . Additionally, ethyl 4-halo-3-oxobutanoate can undergo reactions with diethyl malonate and malononitrile to yield compounds like ethyl 5-amino-4-cyanofuran-2-acetate . These reactions typically involve nucleophilic substitution and condensation steps, which are common in the synthesis of oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectral studies and confirmed by X-ray diffraction. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system and adopts a Z conformation about the C=C bond . Although the exact structure of ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate is not provided, it can be inferred that similar analytical techniques would be used to elucidate its structure, considering the structural similarities.

Chemical Reactions Analysis

The chemical reactivity of compounds within this family can be quite diverse. For instance, ethyl 5-aroyl-4-pyrone-2-carboxylates react with hydroxylamine to produce ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates . This suggests that the ethyl 4-aryl-2,4-dioxobutanoate moiety is reactive towards nucleophiles such as hydroxylamine, which could be extrapolated to the reactivity of the compound , potentially undergoing similar nucleophilic addition reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate are not detailed in the provided papers, related compounds have been evaluated for their antimicrobial and antioxidant susceptibilities . These properties are often influenced by the presence of functional groups such as oxadiazoles and cyano groups, which can impact the electron distribution and overall reactivity of the molecule. The antimicrobial and antioxidant activities suggest potential applications in pharmaceuticals or as preservatives.

科学研究应用

新颖的合成方法

研究展示了用于创建恶二唑骨架和相关结构的创新合成方法,突出了开发新治疗剂的潜力。例如,已经合成了新型基于吲哚的杂化恶二唑支架,展示了它们作为有效脲酶抑制剂的潜力。这些化合物由于对细胞膜的细胞毒性较低,因此被认为对进一步的药物开发计划具有价值 (Nazir 等人,2018)。

反应性和化学合成

已经探索了含有恶二唑部分的化合物对各种亲电子试剂的反应性,为新的化学实体提供了途径。例如,乙基 (5-氰基甲基-1,3,4-恶二唑-2-基) 乙酸酯是一种功能相似的化合物,表现出显着的反应性,表明了合成不同化学结构的途径,这可能在药物发现和材料科学中至关重要 (Elnagdi 等人,1988)。

生物活性

对生物活性的研究,例如抗菌和酶抑制特性,是一项突出的研究应用。对 1,3,4-恶二唑衍生物的研究显示出不同的生物效应,包括抗菌、抗真菌和细胞毒活性,表明它们作为药物开发中的先导化合物的潜力 (Jafari 等人,2017)。

结构和光学性质

对恶二唑衍生物的结构和光学性质的探索提供了对其在材料科学中潜在应用的见解,特别是在光电器件的开发中。合成和表征研究,包括 XRD 和光致发光光谱分析,揭示了这些化合物的晶体性质和热稳定性,表明它们适用于各种工业应用 (Shafi 等人,2021)。

抗氧化剂特性

已经对通过环缩合反应合成的新型吡唑衍生物的抗氧化特性进行了研究。这些研究为开发具有潜在治疗益处的化合物提供了基础,特别是在对抗氧化应激相关疾病方面 (Naveen 等人,2021)。

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

Similar compounds, such as those used in suzuki–miyaura (sm) cross-coupling reactions, involve the formation of new carbon-carbon bonds . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Compounds used in suzuki–miyaura (sm) cross-coupling reactions are known to participate in electronically divergent processes with the metal catalyst .

Result of Action

Similar compounds, such as indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

安全和危害

未来方向

属性

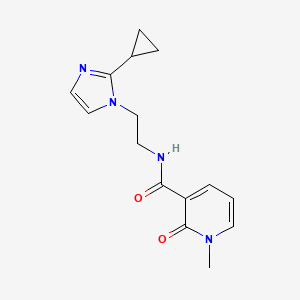

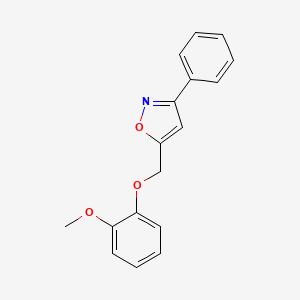

IUPAC Name |

ethyl 4-[[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4/c1-2-22-13(21)7-6-12(20)17-15-19-18-14(23-15)11-5-3-4-10(8-11)9-16/h3-5,8H,2,6-7H2,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBRWIPRFTZOCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=NN=C(O1)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2528530.png)

![Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2528533.png)

![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528541.png)

![ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2528544.png)

![N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2528549.png)

![methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2528550.png)